Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate
Overview
Description
Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C13H15FO2 and its molecular weight is 222.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Understanding Ethylene Inhibition in Agriculture
Research on compounds such as 1-Methylcyclopropene (1-MCP) highlights the role of ethylene inhibitors in agriculture, particularly in extending the shelf life and improving the quality of fruits and vegetables. The inhibition of ethylene perception by compounds like 1-MCP has been shown to significantly impact ripening and senescence processes, with widespread commercial adoption in the apple industry and potential for other fruits and vegetables (C. Watkins, 2006). This research underscores the importance of chemical interventions in post-harvest technology and offers insights into how Benzyl 1-(1-Fluoroethyl)cyclopropanecarboxylate could contribute to similar applications.
Contributions to Supramolecular Chemistry
The study of Benzene-1,3,5-tricarboxamide and its derivatives showcases the compound's role in supramolecular chemistry, particularly in nanotechnology and polymer processing. These compounds are praised for their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding, demonstrating their potential in creating new materials with specific functions (S. Cantekin, T. D. de Greef, A. Palmans, 2012). This area of research could be relevant for this compound, suggesting its potential application in the development of novel materials with unique properties.
Antimicrobial and Therapeutic Applications
The exploration of benzoxaborole compounds underscores their broad spectrum of therapeutic applications, including antibacterial, antifungal, anti-protozoal, and anti-inflammatory activities. The presence of benzoxaborole moiety in drug design has led to the development of new classes of drugs, highlighting the chemical versatility and potential of such compounds in addressing various health challenges (A. Nocentini, C. Supuran, J. Winum, 2018). This compound could potentially contribute to similar pharmacological research, emphasizing its importance in the development of new therapeutic agents.
Properties
IUPAC Name |
benzyl 1-(1-fluoroethyl)cyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-10(14)13(7-8-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBNTJPQGNDSFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(=O)OCC2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162715 | |
Record name | Cyclopropanecarboxylic acid, 1-(1-fluoroethyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447944-26-4 | |
Record name | Cyclopropanecarboxylic acid, 1-(1-fluoroethyl)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447944-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 1-(1-fluoroethyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.